![molecular formula C23H16ClN3 B2934409 3-(4-氯苯基)-8-甲基-1-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901006-15-3](/img/structure/B2934409.png)

3-(4-氯苯基)-8-甲基-1-苯基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

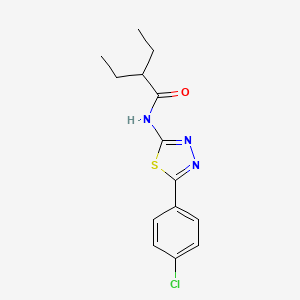

This compound is a quinoline derivative, which is a class of compounds that contain a bicyclic structure, made up of fused benzene and pyridine rings. Quinolines have a wide range of biological activities and are a key part of many pharmacologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core, with additional phenyl and methyl groups attached. The exact structure would depend on the positions of these substituents on the core .Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions, largely dependent on their functional groups. They often serve as precursors in the synthesis of more complex molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility, melting point, and others would need to be determined experimentally .科学研究应用

计算和电化学分析

一个应用领域是材料科学,其中与所讨论化合物相关的喹喔啉衍生物已被用作酸性介质中低碳钢的缓蚀剂。这些化合物表现出很高的缓蚀效率,这归因于它们作为混合型缓蚀剂的作用能力,正如动电位极化和电化学阻抗谱研究证明的那样。包括密度泛函理论 (DFT) 和分子动力学模拟在内的理论研究与实验结果相关,显示了这些化合物在保护涂层和材料工程中的潜力 (Saraswat & Yadav, 2020)。

光学性质和量子化学模拟

在光学材料和光子学领域,吡唑并喹啉衍生物的光吸收特性已得到研究。实验和量子化学模拟表明,这些化合物表现出强吸收带,这些吸收带受取代基修饰的影响很大。这表明它们由于能够通过化学修饰来定制其光学性质,因此在光电器件和材料中具有潜在用途 (Koścień 等人,2003 年)。

抗菌和生物应用

此外,一些吡唑并喹啉衍生物显示出有希望的抗菌特性。例如,芳基肼氯化物和 2-氯喹啉-3-甲醛之间的反应产生了具有抗菌和抗病毒活性的化合物,突出了这些衍生物在开发新治疗剂中的潜力 (Kumara 等人,2016 年)。

光伏和电化学应用

在能源研究中,已探索了 4H-吡喃并[3,2-c]喹啉衍生物的光伏特性,表明这些化合物可以提高有机-无机光电二极管制造的性能。它们在光照条件下改善光伏特性的能力表明在太阳能转换和光电探测器中的应用 (Zeyada 等人,2016 年)。

作用机制

Target of Action

Quinoline derivatives have been reported to inhibit various enzymes such as tyrosine kinases , topoisomerase , and DHODH kinase . These enzymes play crucial roles in cellular processes such as DNA replication and signal transduction, making them potential targets for therapeutic intervention.

Mode of Action

For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells . More research is needed to elucidate the specific interactions of 3-(4-chlorophenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline with its targets.

Biochemical Pathways

For example, they can inhibit the activity of tyrosine kinases, which are involved in signal transduction pathways . They can also inhibit topoisomerase, an enzyme involved in DNA replication

Pharmacokinetics

Quinolone agents, which share a similar structure, are known for their broad-spectrum activity and excellent tissue penetration . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including antioxidant action and anticancer activity . These activities suggest that the compound could induce changes at the molecular and cellular levels, potentially leading to therapeutic effects.

安全和危害

未来方向

属性

IUPAC Name |

3-(4-chlorophenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-8-10-17(24)11-9-16)26-27(23)18-5-3-2-4-6-18/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSQJWBXGJOVKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(sec-butyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2934327.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2934331.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934333.png)

![2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2934334.png)

![4-amino-N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2934336.png)

![1'-(naphthalene-2-carbonyl)spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2934339.png)

![3-oxo-2-phenyl-N-(pyridin-3-yl)-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934341.png)

![5-(hydroxymethyl)-N-(2-methoxybenzyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2934342.png)

![5-Chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2934343.png)

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2934344.png)

![(2Z)-3-(4-tert-butylphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2934345.png)

![N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2934346.png)

![Ethyl 2-[8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1, 2-h]purin-3-yl]acetate](/img/structure/B2934347.png)